molecular formula C8H13NO2 B13045146 (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL

(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL

Cat. No.: B13045146
M. Wt: 155.19 g/mol
InChI Key: AYVBPBMGWNLYBA-SVRRBLITSA-N
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Description

(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfurfural and amino alcohols.

    Key Reactions: The key steps include the formation of the furan ring, followed by the introduction of the amino and hydroxyl groups. This can be achieved through a series of reactions including condensation, reduction, and amination.

    Reaction Conditions: Typical reaction conditions involve the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the furan ring or reduce any oxidized forms of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amino alcohols.

Scientific Research Applications

(1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: This is the enantiomer of the compound and has different biological activity.

    1-Amino-1-(2-furyl)propan-2-OL: Lacks the methyl group on the furan ring, leading to different chemical properties.

    1-Amino-1-(5-methyl(2-thienyl))propan-2-OL: Contains a thiophene ring instead of a furan ring, which affects its reactivity and applications.

Uniqueness: : The presence of both the amino and hydroxyl groups in a chiral configuration, along with the furan ring, makes (1S,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL unique. This combination of functional groups and chirality provides it with distinct chemical and biological properties that are not found in its analogs.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol

InChI

InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8+/m1/s1

InChI Key

AYVBPBMGWNLYBA-SVRRBLITSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC=C(O1)C(C(C)O)N

Origin of Product

United States

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